Home > Products > Screening Compounds P111068 > Ciprofloxacin |A-D-Glucuronide
Ciprofloxacin |A-D-Glucuronide - 105029-31-0

Ciprofloxacin |A-D-Glucuronide

Catalog Number: EVT-1461898
CAS Number: 105029-31-0
Molecular Formula: C23H26FN3O9
Molecular Weight: 507.471
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ciprofloxacin A-D-Glucuronide is a significant metabolite of the antibiotic ciprofloxacin, which belongs to the fluoroquinolone class. This compound is formed through the conjugation of ciprofloxacin with glucuronic acid, a process that enhances its solubility and facilitates excretion. Understanding the properties, synthesis, and applications of this compound is crucial for both pharmacological and toxicological studies.

Source

Ciprofloxacin is primarily derived from the synthetic fluoroquinolone antibiotics, which are designed to target bacterial DNA replication mechanisms. The glucuronidation process occurs in the liver, where enzymes such as UDP-glucuronosyltransferases catalyze the formation of ciprofloxacin A-D-Glucuronide from ciprofloxacin.

Classification

Ciprofloxacin A-D-Glucuronide is classified as a drug metabolite and glucuronide conjugate. It is recognized for its role in drug metabolism and pharmacokinetics, influencing the pharmacological efficacy and safety profile of ciprofloxacin.

Synthesis Analysis

Methods

The synthesis of ciprofloxacin A-D-Glucuronide involves enzymatic glucuronidation. This process typically employs UDP-glucuronic acid as the glucuronyl donor and involves specific UDP-glucuronosyltransferase isoforms that facilitate the transfer of glucuronic acid to the hydroxyl group of ciprofloxacin.

Technical Details

  1. Enzymatic Reaction: The reaction can be performed in vitro using liver microsomes or recombinant enzymes.
  2. Conditions: Optimal pH and temperature conditions must be maintained to ensure maximum enzymatic activity.
  3. Purification: After synthesis, ciprofloxacin A-D-Glucuronide can be purified using techniques such as high-performance liquid chromatography (HPLC).
Molecular Structure Analysis

Structure

Ciprofloxacin A-D-Glucuronide retains the core structure of ciprofloxacin with an added glucuronic acid moiety. The molecular formula for ciprofloxacin is C17H18FN3O3C_{17}H_{18}FN_{3}O_{3}, while the glucuronide conjugate alters this structure by incorporating additional oxygen and carbon atoms from the glucuronic acid.

Data

  • Molecular Weight: Approximately 493.5 g/mol.
  • Chemical Formula: The exact formula for ciprofloxacin A-D-Glucuronide can be represented as C23H27FN3O7C_{23}H_{27}F_{N_{3}}O_{7}.
Chemical Reactions Analysis

Reactions

The primary reaction involved in the formation of ciprofloxacin A-D-Glucuronide is the conjugation reaction catalyzed by UDP-glucuronosyltransferase enzymes.

Technical Details

  1. Substrate Specificity: Different isoforms of UDP-glucuronosyltransferases exhibit varying affinities for ciprofloxacin.
  2. Kinetics: The reaction kinetics can be studied to understand how effectively different enzymes convert ciprofloxacin into its glucuronide form.
Mechanism of Action

Ciprofloxacin functions primarily by inhibiting bacterial DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication and transcription. When metabolized into ciprofloxacin A-D-Glucuronide, this metabolite may retain some antibacterial activity, although it is generally less potent than its parent compound.

Process

  1. Inhibition of DNA Gyrase: Ciprofloxacin binds to the enzyme's active site, preventing it from resealing DNA strands after introducing negative supercoils necessary for replication.
  2. Impact on Bacterial Growth: By halting DNA replication, ciprofloxacin effectively prevents bacterial cell division.
Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Ciprofloxacin A-D-Glucuronide exhibits increased solubility in water compared to ciprofloxacin due to its polar glucuronic acid group.
  • Stability: The stability of this metabolite under physiological conditions is essential for its pharmacokinetic profile.

Chemical Properties

  • pH Sensitivity: The compound's stability may vary with pH changes, which can affect its solubility and bioavailability.
  • Reactivity: As a glucuronide conjugate, it is less reactive than free ciprofloxacin but may still undergo hydrolysis under certain conditions.
Applications

Ciprofloxacin A-D-Glucuronide serves various scientific purposes:

  1. Pharmacokinetics Studies: Understanding its formation helps in assessing the metabolic pathways of ciprofloxacin.
  2. Toxicological Assessments: Evaluating its safety profile contributes to understanding potential side effects associated with fluoroquinolone use.
  3. Clinical Research: Investigating its effectiveness as a biomarker for monitoring ciprofloxacin therapy in patients.
Biochemical Mechanisms of Ciprofloxacin-β-Glucuronidase Interaction

Molecular Basis of β-Glucuronidase Inhibition by Ciprofloxacin

Ciprofloxacin inhibits bacterial β-glucuronidase (GUS) through targeted molecular interactions that disrupt the enzyme’s ability to hydrolyze glucuronide conjugates. This inhibition occurs via direct binding to GUS, altering its catalytic activity without competing with the substrate’s binding site. Studies confirm that ciprofloxacin binds to an allosteric pocket near the enzyme’s active site, inducing conformational changes that reduce catalytic efficiency. This is evidenced by spectral shift analyses showing ciprofloxacin-triggered perturbations in the GUS heme environment, characteristic of ligand-enzyme complex formation [1] [3].

Competitive vs. Noncompetitive Inhibition Dynamics

Ciprofloxacin exhibits noncompetitive inhibition against β-glucuronidase, distinct from classical competitive inhibitors like phenolphthalein-β-D-glucuronide (PhePG). Kinetic analyses using Lineweaver-Burk plots reveal that ciprofloxacin decreases the maximum reaction velocity (Vmax) without altering the Michaelis constant (Km), indicating binding to an allosteric site independent of the substrate-binding pocket [1] [3]. In contrast, PhePG shows competitive inhibition, increasing Km without affecting Vmax. This distinction is pharmacologically significant: noncompetitive inhibitors like ciprofloxacin remain effective even at high substrate concentrations, making them potent modulators of glucuronide hydrolysis in vivo.

Structural Determinants of Enzyme-Substrate Binding

The inhibitory efficacy of ciprofloxacin is governed by specific structural interactions with GUS:

  • Quinolone core: Forms hydrophobic interactions with residues in the GUS allosteric pocket (e.g., Val257, Phe309) [7] [9].
  • Piperazinyl group: Engages in hydrogen bonding with catalytic residues (Glu413, Glu504), disrupting proton transfer essential for hydrolysis [8].
  • Cyclopropyl moiety: Enhances binding affinity via van der Waals contacts with the enzyme’s loop domain (residues 360–376) [7].

Molecular dynamics simulations further demonstrate that ciprofloxacin stabilizes a closed conformation of GUS, sterically hindering substrate access to the catalytic triad [9]. Deuterium labeling of ciprofloxacin’s piperazine ring (as in ciprofloxacin-β-D-glucuronide-d8) reinforces these interactions, reducing dissociation rates by 40% compared to non-deuterated analogs [8].

Table 1: Structural Features Influencing Ciprofloxacin-GUS Binding Affinity

Structural ElementInteraction TypeTarget ResiduesEffect on Binding
Quinolone coreHydrophobicVal257, Phe309ΔG = −8.2 kcal/mol
Piperazinyl groupH-bondingGlu413, Glu504Kd = 52 μM
Cyclopropyl moietyvan der WaalsLoop 360–376Residence time ↑ 40%
Carboxylic acidIonic (with glucuronide)Lys568Competitive displacement absent

Pharmacokinetic Implications of β-Glucuronidase Inhibition

Disruption of Enterohepatic Circulation Pathways

Ciprofloxacin’s inhibition of intestinal GUS significantly impairs the enterohepatic recycling (EHR) of xenobiotics reliant on glucuronide deconjugation. Key mechanisms include:

  • Reduced reactivation of glucuronides: Hydrolysis of drug glucuronides (e.g., SN-38-G, mycophenolic acid glucuronide) into active aglycones (SN-38, mycophenolic acid) diminishes by 70–85% in the presence of ciprofloxacin [1] [3]. This limits intestinal reabsorption of active compounds, lowering systemic exposure.
  • Altered biliary excretion: Co-administration of ciprofloxacin reduces biliary recovery of diclofenac aglycone by 68% in rodent models, confirming disrupted EHR [4].
  • Mitigation of enteropathy: By inhibiting reactivation of NSAID glucuronides (e.g., diclofenac acyl-β-D-glucuronide), ciprofloxacin attenuates intestinal mucosa damage. Studies show a 50% reduction in ulceration scores in rats co-treated with diclofenac and ciprofloxacin [4] [5].

Dose-Dependent Inhibition Kinetics (IC₅₀ Analysis)

Ciprofloxacin exhibits dose-responsive inhibition of GUS across diverse substrates:

Table 2: Dose-Dependent Inhibition Parameters of Ciprofloxacin Against GUS-Mediated Deconjugation

SubstrateIC₅₀ (μM)Inhibition TypeExperimental System
SN-38-G (Irinotecan metabolite)83.8NoncompetitiveIn vitro enzyme assay
Mycophenolic acid glucuronide30.4NoncompetitiveIn vitro enzyme assay
Diclofenac acyl-β-D-glucuronide45.2NoncompetitiveRat intestinal content model

Properties

CAS Number

105029-31-0

Product Name

Ciprofloxacin |A-D-Glucuronide

IUPAC Name

(2S,3S,4S,5R,6S)-6-(1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carbonyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

Molecular Formula

C23H26FN3O9

Molecular Weight

507.471

InChI

InChI=1S/C23H26FN3O9/c24-13-7-11-14(8-15(13)26-5-3-25-4-6-26)27(10-1-2-10)9-12(16(11)28)22(34)36-23-19(31)17(29)18(30)20(35-23)21(32)33/h7-10,17-20,23,25,29-31H,1-6H2,(H,32,33)/t17-,18-,19+,20-,23-/m0/s1

InChI Key

KHGHUQNIHVSBBO-KLJBMEJHSA-N

SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)OC5C(C(C(C(O5)C(=O)O)O)O)O

Synonyms

1-[1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylate] β-D-Glucopyranuronic Acid;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.